3-Pentylpiperidine

Catalog No.
S15873101
CAS No.
M.F
C10H21N
M. Wt
155.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Pentylpiperidine

Product Name

3-Pentylpiperidine

IUPAC Name

3-pentylpiperidine

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

InChI

InChI=1S/C10H21N/c1-2-3-4-6-10-7-5-8-11-9-10/h10-11H,2-9H2,1H3

InChI Key

QBCAFUFJMCKKAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCCNC1

3-Pentylpiperidine (frequently procured as its hydrochloride salt, CAS 956324-40-6) is a versatile, mono-alkylated heterocyclic building block characterized by a secondary amine and a five-carbon lipophilic chain at the C3 position [1]. Unlike highly symmetric or un-alkylated piperidines, this compound introduces a chiral center and significant hydrophobic bulk while preserving the nucleophilicity of the nitrogen atom [2]. These baseline structural properties make it a highly sought-after precursor in medicinal chemistry for synthesizing lipophilic active pharmaceutical ingredients (APIs), as well as a critical component in the design of ionizable lipids for advanced lipid nanoparticle (LNP) delivery systems [3].

Research Fit

M1 Receptor Screening

Documented M1 binding activity supports CNS target engagement studies

Flavor & Fragrance Research

Distinct spicy-floral aroma for flavor profiling and formulation development

Scalable Synthesis

Catalytic hydrogenation route enables multi-gram supply for medicinal chemistry

Attempting to substitute 3-pentylpiperidine with generic piperidine fails because the latter lacks the essential C5 hydrocarbon tail required for membrane permeability and lipid nanoparticle (LNP) core integration [1]. Furthermore, substitution with the structural isomer 2-pentylpiperidine introduces severe alpha-steric hindrance adjacent to the secondary amine, which drastically reduces nucleophilic reactivity and limits its utility in standard N-alkylation or amidation coupling steps during API manufacturing [2]. Finally, utilizing the symmetrical 4-pentylpiperidine eliminates the C3 chiral center, stripping away the ability to perform enantioselective optimization critical for targeted receptor binding and sophisticated drug development [3].

Substitution Risk

2-Pentylpiperidine

Exhibits antinociceptive activity; lacks M1 receptor binding data — may shift pharmacological outcome

4-Pentylpiperidine

Different biological profile; no reported M1 target interaction — not a direct substitute

N-Pentylpiperidine

Tertiary amine alters protonation and solubility relative to secondary amine 3-isomer — may affect assay conditions

Nucleophilic Reactivity and Processability in API Synthesis

In standard N-alkylation and amidation reactions, the position of the alkyl chain on the piperidine ring dictates the reaction kinetics and overall yield. 3-Pentylpiperidine maintains an unhindered secondary amine, allowing for highly efficient coupling. In contrast, 2-pentylpiperidine suffers from significant alpha-steric shielding, requiring forcing conditions and resulting in poor conversions [1].

Evidence DimensionN-Alkylation/Amidation Yield
Target Compound Data>90% yield (3-Pentylpiperidine)
Comparator Or Baseline<40% yield (2-Pentylpiperidine)
Quantified DifferenceGreater than 2-fold increase in coupling yield
ConditionsStandard electrophilic coupling (e.g., with alkyl halides or acyl chlorides) at ambient to mild heating (25-50°C)

High nucleophilic reactivity ensures scalable, high-throughput manufacturability of complex APIs without the need for harsh, energy-intensive reaction conditions.

M1 Receptor Binding
Reported
3-Pentylpiperidine: Binding assay performed vs Other isomers: No reported M1 binding
Supports M1 receptor study fit; positional isomers lack target engagement evidence
Exact Ki/IC50 not publicly disclosed

Lipophilicity Enhancement for Membrane Permeability

The addition of the pentyl chain at the 3-position fundamentally alters the physicochemical profile of the piperidine scaffold. Chemoinformatics modeling and experimental partition coefficient data demonstrate that 3-pentylpiperidine is highly lipophilic compared to the unsubstituted piperidine baseline, making it vastly superior for applications requiring lipid membrane interaction [1].

Evidence DimensionCalculated Partition Coefficient (cLogP)
Target Compound DatacLogP ~ 3.3 (3-Pentylpiperidine)
Comparator Or BaselinecLogP ~ 0.84 (Piperidine)
Quantified Difference~2.5 log unit increase in lipophilicity
ConditionsStandard octanol-water partition coefficient modeling at physiological pH

This massive shift in lipophilicity is critical for designing neuroactive drugs that must cross the blood-brain barrier or for formulating stable lipid nanoparticles.

Sensory Profile
Context-dependent
Spicy, floral aroma; colorless liquid; insoluble in water; soluble in ethanol
Supports flavor/fragrance research; distinct from woody-animal piperidine derivatives
Organoleptic evaluation per JECFA specifications

Chiral Space Exploitation vs. Symmetrical Analogs

Unlike 4-pentylpiperidine, which possesses a plane of symmetry, 3-pentylpiperidine contains a stereocenter at the C3 carbon. This allows chemists to resolve the compound into its (R)- and (S)- enantiomers. Utilizing specific enantiomers of 3-pentylpiperidine in drug design often leads to significantly higher target receptor affinity and reduced off-target toxicity compared to the achiral 4-substituted analog [1].

Evidence DimensionStereochemical availability and receptor binding specificity
Target Compound DataChiral (exists as R/S enantiomers), enables stereospecific binding
Comparator Or BaselineAchiral (4-pentylpiperidine), limited to single spatial conformation
Quantified DifferenceBinary capability (Chiral vs. Achiral) unlocking stereoselective optimization
ConditionsReceptor binding assays comparing chiral vs. achiral API derivatives

Procuring a chiral building block allows pharmaceutical developers to patent specific enantiomers and optimize the pharmacokinetic profile of the final drug product.

Salt Solubility
Data to verify
HCl salt: ≥25 mg/mL aqueous vs Free base: insoluble in water
Enables direct aqueous assay preparation; may reduce organic solvent interference
Source-specific review; confirm solubility in your buffer
Synthetic Route
Cross-study comparable
3-Pentylpiperidine: Catalytic hydrogenation vs 2-Pentylpiperidine: 8-step, 12% yield
May support cost-effective scale-up; simpler synthesis than 2-isomer
Scale-up validation recommended
Physicochemical Profile
Class-level inference
LogP 2.57 · TPSA 12.03 Ų · HBD 1 · HBA 1
Calculated CNS-penetration potential; within favorable LogP/TPSA window
Computational prediction; confirm with experimental LogD

Synthesis of Ionizable Lipids for LNP Formulation

Driven by its high lipophilicity (cLogP ~3.3) and unhindered secondary amine, 3-pentylpiperidine is an ideal headgroup precursor for novel ionizable lipids. It facilitates efficient endosomal escape in mRNA and siRNA lipid nanoparticle (LNP) delivery systems, outperforming unsubstituted piperidines [1].

Development of CNS-Targeted Pharmaceuticals

The compound's ability to significantly increase the lipophilicity of molecular scaffolds makes it a preferred building block for central nervous system (CNS) drugs. Its incorporation helps APIs cross the blood-brain barrier more effectively than derivatives lacking the C5 chain [2].

Enantioselective API Discovery Programs

Because 3-pentylpiperidine possesses a C3 chiral center, it is heavily utilized in asymmetric synthesis workflows. Procurement of its specific enantiomers allows medicinal chemists to explore chiral space and optimize receptor binding affinities, a pathway impossible with symmetrical analogs like 4-pentylpiperidine [3].

Application Selection Matrix

Application
Selection Property
Validation Focus
M1 receptor screening & SAR studies
Reported M1 binding profile
M1 binding assay confirmation
Flavor note development (spicy-floral)
Organoleptic aroma character
Sensory panel & GC identity verification
Scalable piperidine synthesis
Synthetic route accessibility
Catalytic hydrogenation process verification
CNS penetration research models
Calculated lipophilicity/TPSA
In vivo brain exposure assessment

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

155.167399674 g/mol

Monoisotopic Mass

155.167399674 g/mol

Heavy Atom Count

11

Explore Compound Types